![molecular formula C28H29N3O3 B2544339 1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 877809-35-3](/img/structure/B2544339.png)
1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to a family of compounds with potential central nervous system (CNS) activity and structural characteristics that include a benzo[d]imidazole moiety and a pyrrolidinone structure. While the specific compound is not directly studied in the provided papers, related compounds and structural motifs are discussed, which can provide insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of related compounds, such as imidazo[1,2-b]pyridazines, has been explored, with various substituents being examined for CNS activity . The synthesis involves the preparation of substituted imidazo[1,2-b]pyridazines with different groups at the 2-position, indicating that the synthesis of the compound may involve similar strategies for incorporating the methoxyphenyl and tolyloxypropyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallographic and spectroscopic methods . For instance, the crystallographic study of 1-phenyl-1H-imidazoles reveals how different substituents affect the angles between the mean planes of the imidazole and arene rings . This information can be extrapolated to hypothesize about the molecular conformation of the target compound, which likely features similar weak interactions and steric considerations.
Chemical Reactions Analysis
Although the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of the benzo[d]imidazole and pyrrolidinone moieties can be inferred. For example, the benzo[d]imidazole structure is known to participate in various chemical reactions due to its aromaticity and nitrogen atoms, which can act as sites for electrophilic substitution or coordination with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated using various computational methods, such as ab initio Hartree-Fock and density functional methods . These studies provide insights into the vibrational spectra, conformational behavior, and structural stability of optimized geometries, which are relevant for understanding the properties of the target compound. The vibrational spectrum analysis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, for instance, offers a basis for predicting the IR spectrum of the compound . Additionally, the conformation of nootropic agents with a pyrrolidinone core has been studied, revealing the preferred envelope conformation of the five-membered ring and the presence of intramolecular hydrogen bonds .
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being studied. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-20-9-7-10-22(17-20)34-16-8-15-30-24-12-4-3-11-23(24)29-28(30)21-18-27(32)31(19-21)25-13-5-6-14-26(25)33-2/h3-7,9-14,17,21H,8,15-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCZBRRXMSESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

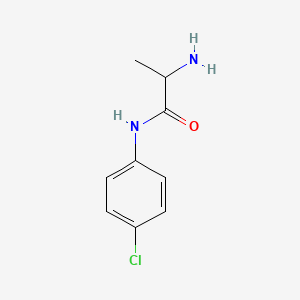
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)
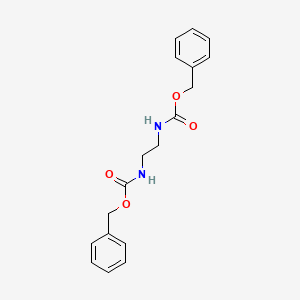
amine](/img/structure/B2544264.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
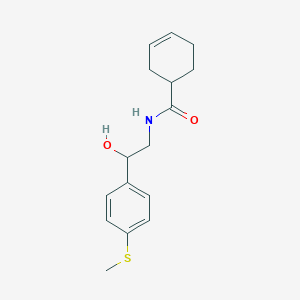
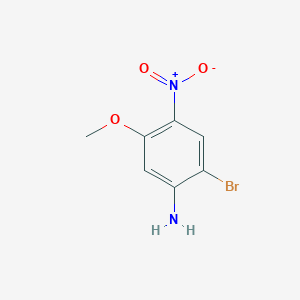
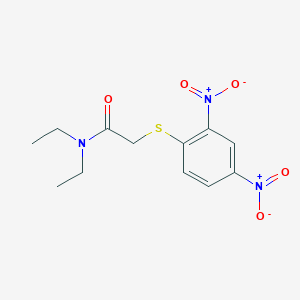
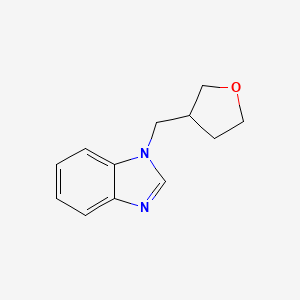
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)